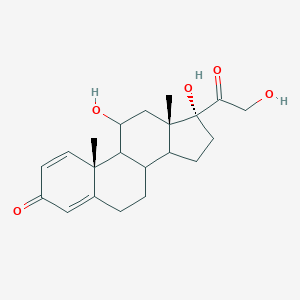
Procyanidin A2
Overview
Description
Procyanidin A2 is a type of proanthocyanidin, specifically an A-type proanthocyanidin dimer. It is a polyphenolic compound found in various plants, including avocado, chestnut, cranberry juice concentrate, lychee fruit pericarp, peanut skins, Cinchona cortex, cinnamon cortex, Urvillea ulmaceae, and Ecdysanthera utilis . This compound is known for its antioxidant, anti-inflammatory, and potential therapeutic properties.
Mechanism of Action
Target of Action
Proanthocyanidin A2, a type of polyphenolic compound, has been found to interact with various targets in the body. It has been shown to target primary acute myeloid leukemia (AML) cells, sparing healthy CD34+ cord blood cells . It also inhibits Protein kinase C (PKC), a key enzyme involved in cellular signaling .
Mode of Action
Proanthocyanidin A2 interacts with its targets through various mechanisms. It has been suggested that its mechanism of action involves the inhibition of PKC, neutralization of the catagen-inducing effects of TGF-β1, TGF-β2, and the activation of mitogen-activated protein kinase, MAK 1 and 2 to the hair follicle . It also induces cell death in leukemia cell lines and primary AML cells .
Biochemical Pathways
Proanthocyanidin A2 is synthesized in plants as oligomers of flavan-3-ol units (also known as epicatechin) via the flavonoid pathway . It’s involved in diverse biological and biochemical activities, including protection against predation and pathogen attack, as well as restricting the growth of neighboring plants .
Pharmacokinetics
The pharmacokinetics of Proanthocyanidin A2, like other polyphenols, is complex due to its polymeric nature. It’s known that the degree of polymerization significantly influences their bioavailability . .
Result of Action
Proanthocyanidin A2 has been found to have various effects on cellular and molecular levels. It has systemic hypoglycemic and lipid-lowering effects and local anti-inflammatory actions on the intestinal epithelium . It also shows potent and specific antileukemia activity in vitro . Furthermore, it can inactivate membrane receptors and enzymes, reduce membrane fluidity, increase membrane permeability to ions, and, in extreme cases, rupture the cell membrane and release organelles .
Action Environment
The action of Proanthocyanidin A2 can be influenced by various environmental factors. As a natural compound, it’s widely distributed in fruits, legume seeds, cereal grains, and can be found in the respective beverages, such as juice, wine, cider, tea, and cocoa . The concentration and efficacy of Proanthocyanidin A2 can vary depending on the plant source and the environmental conditions where the plant is grown.
Biochemical Analysis
Biochemical Properties
Proanthocyanidin A2 interacts with various enzymes, proteins, and other biomolecules. It is involved in important bioactivities, such as antioxidation . These flavonoids can reduce the risk of cardiovascular diseases, cancer, high blood pressure, hyperlipidemia, and diabetes .
Cellular Effects
Proanthocyanidin A2 has multiple pharmacological activities. It has been found to suppress cell viability and downregulate fibrosis-related factors induced by TGF-β1, suggesting Proanthocyanidin A2 suppresses the activation of hepatic stellate cells .
Molecular Mechanism
Proanthocyanidin A2 exerts its effects at the molecular level through various mechanisms. For instance, it has been found to inhibit TGF-β1-induced activation of hepatic stellate cells by activating the PPAR-γ/smad pathway .
Metabolic Pathways
Proanthocyanidin A2 is involved in the flavonoid biosynthesis pathway. This pathway generates many phenylalanine-derived components that are involved in secondary metabolism .
Subcellular Localization
It is known that the TT19 complex interacts with vesicles loaded with starter units through the combined activities of a UGT, the MATE transporter TT12, and the proton APTase TT13 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Procyanidin A2 can be synthesized from procyanidin B2 through radical oxidation using 1,1-diphenyl-2-picrylhydrazyl radicals under neutral conditions . This method involves the conversion of the B-type proanthocyanidin into the A-type by introducing an additional interflavan bond.
Industrial Production Methods: Industrial production of this compound typically involves extraction from natural sources. For example, procyanidins can be extracted from lychee pericarp using an acetone/water mixture, followed by ethyl acetate and Sephadex LH20 column absorption assisted by ethanol elution . This method ensures the efficient isolation of this compound from plant materials.
Chemical Reactions Analysis
Types of Reactions: Procyanidin A2 undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using radical initiators like 1,1-diphenyl-2-picrylhydrazyl radicals.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur under acidic or basic conditions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can exhibit different biological activities and properties.
Scientific Research Applications
Procyanidin A2 has a wide range of scientific research applications due to its bioactive properties:
Chemistry: this compound is studied for its antioxidant properties and its ability to scavenge free radicals.
Biology: It is used in research related to cellular protection and anti-inflammatory effects.
Industry: It is used in the food, cosmetic, and pharmaceutical industries for its health-promoting properties.
Comparison with Similar Compounds
Procyanidin A2 is unique among proanthocyanidins due to its specific dimeric structure and additional interflavan bond. Similar compounds include:
Procyanidin A1: Another A-type proanthocyanidin dimer with similar antioxidant properties.
Procyanidin B1, B2, B3: B-type proanthocyanidins that differ in their interflavan bonds and biological activities.
Procyanidin C1: A trimeric proanthocyanidin with distinct structural and functional properties.
This compound stands out due to its potent bioactivities and its ability to modulate multiple molecular pathways, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
(1R,5R,6R,13S,21R)-5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24O12/c31-13-7-20(37)24-22(8-13)41-30(12-2-4-16(33)19(36)6-12)29(39)26(24)25-23(42-30)10-17(34)14-9-21(38)27(40-28(14)25)11-1-3-15(32)18(35)5-11/h1-8,10,21,26-27,29,31-39H,9H2/t21-,26-,27-,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSEWTSAADLNHNH-LSBOWGMISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=C1C(=CC3=C2C4C(C(O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](OC2=C1C(=CC3=C2[C@@H]4[C@H]([C@](O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00904175 | |
| Record name | Proanthocyanidin A2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00904175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
576.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Proanthocyanidin A2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037655 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
41743-41-3 | |
| Record name | Proanthocyanidin A2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041743413 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Proanthocyanidin A2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00904175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PROCYANIDIN A2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQN6668Q4R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Proanthocyanidin A2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037655 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
300 °C | |
| Record name | Proanthocyanidin A2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037655 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(Hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 4-hydroxy-3-methoxybenzoate](/img/structure/B192102.png)
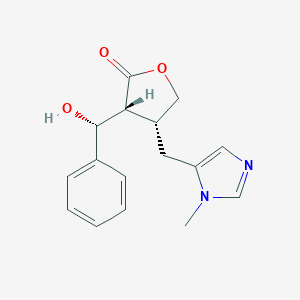
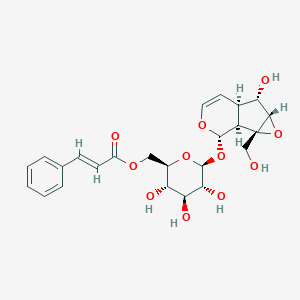

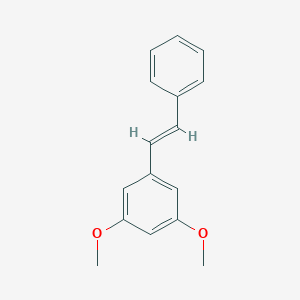
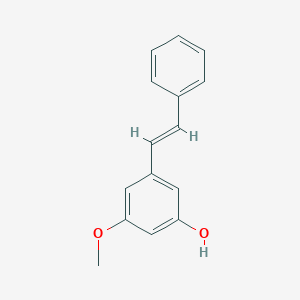
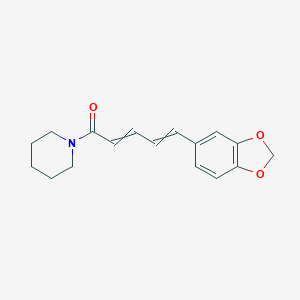

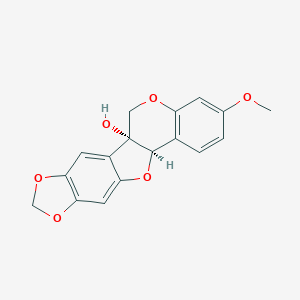
![8-hydroxy-7-(hydroxymethyl)-5-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole-6-carboxylic acid;5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B192139.png)



